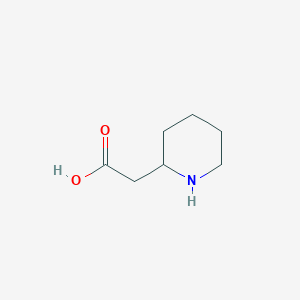

2-Piperidylacetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNLNZMJMCUWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390377 | |

| Record name | piperidin-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-04-3 | |

| Record name | piperidin-2-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

biological activity of 2-piperidylacetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Piperidylacetic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The this compound scaffold, a saturated heterocyclic motif, represents a core structure of significant interest in modern medicinal chemistry. Unlike its aromatic counterpart, 2-pyridylacetic acid, the conformational flexibility of the piperidine ring allows for precise three-dimensional interactions with a variety of biological targets. This guide synthesizes current knowledge on the biological activities of this compound derivatives and its close structural isomers, such as nipecotic acid. We delve into their primary mechanisms of action, focusing on applications in neurodegenerative diseases, and explore the critical structure-activity relationships that govern their potency. Furthermore, this document provides detailed, field-proven experimental protocols for assessing their bioactivity and outlines future directions for research and development in this promising class of compounds.

Introduction: The this compound Scaffold

The piperidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics. Its saturated, non-aromatic nature imparts conformational flexibility, allowing derivatives to adopt optimal geometries for binding to enzyme active sites and receptor pockets. The this compound scaffold combines this versatile ring system with a carboxylic acid moiety, a key functional group for forming hydrogen bonds and salt bridges, which are critical for molecular recognition.

While much of the literature focuses on the aromatic pyridine ring, the unique stereochemical and conformational properties of the piperidine scaffold offer distinct advantages in drug design. This guide will focus specifically on derivatives of the saturated piperidine ring, drawing key insights from closely related and well-studied piperidine carboxylic acids to build a comprehensive understanding of their therapeutic potential. A notable analogue is nipecotic acid (piperidine-3-carboxylic acid), derivatives of which have been explored as multi-target agents for neurodegenerative disorders.[1][2]

Key Biological Targets and Mechanisms of Action

Research into piperidine-based carboxylic acid derivatives has revealed- a range of biological activities, with a significant focus on complex diseases of the central nervous system (CNS).

Neuromodulation and Neuroprotection

The primary therapeutic potential of this class of compounds lies in their ability to modulate neurotransmission and protect against neuronal damage, making them promising candidates for treating neurodegenerative conditions like Alzheimer's disease (AD).[1]

-

Cholinesterase Inhibition: A key strategy in symptomatic AD treatment is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Piperazine-2-carboxylic acid derivatives have demonstrated potent, nanomolar-level inhibition of BChE, significantly superior to the reference drug donepezil in some cases.[3] This mechanism is predicated on the molecule's ability to bind to the catalytic and peripheral anionic sites of the enzyme.

-

GABA Reuptake Inhibition: Ethyl nipecotate, a piperidine carboxylic acid derivative, is a known gamma-aminobutyric acid (GABA) reuptake inhibitor.[1] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the CNS, these compounds can restore inhibitory tone, a mechanism relevant to various neurological disorders.

-

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are critical components of AD pathology.[1] The this compound scaffold can be used as a carrier for moieties with known anti-inflammatory and antioxidant properties, such as ferulic or sinapic acid.[1][2] These hybrid molecules can act as multi-target-directed ligands (MTDLs), simultaneously addressing different facets of the disease pathology, such as inhibiting lipid peroxidation and scavenging free radicals.[1][2]

Caption: Potential Neuromodulatory Mechanisms of Piperidylacetic Acid Derivatives.

Enzyme Inhibition

Beyond the CNS, the core scaffold is suitable for designing inhibitors for other enzymes. For instance, related pyridine-based structures have been investigated as inhibitors of urease, a key enzyme in certain bacterial infections and a target in agriculture.[4] The ability of the carboxylic acid to coordinate with metal ions in enzyme active sites, combined with the structural diversity achievable through substitutions on the piperidine ring, makes this a versatile template for developing novel enzyme inhibitors.[5]

Structure-Activity Relationships (SAR)

The is highly dependent on the nature and position of substituents on both the piperidine ring and the acetic acid side chain.

-

Amidation of the Carboxylic Acid: Amidation of the carboxylic acid with various phenolic acids (e.g., ferulic acid, sinapic acid) has been shown to produce compounds with significant antioxidant and anti-inflammatory properties.[1] Lipophilicity plays a key role, with more lipophilic derivatives often showing enhanced activity in inhibiting lipid peroxidation and lipoxygenase (LOX).[2]

-

Substituents on the Piperidine Nitrogen: In the case of piperazine-2-carboxylic acid derivatives (a close analogue), substitutions on the nitrogen atoms are critical for cholinesterase inhibition. Large, hydrophobic groups like bis(chlorobenzyl) were found to confer potent and selective BChE inhibition.[3]

-

Ring Substitution: For antitubercular piperidinothiosemicarbazones, the presence of a basic substituent (like another piperidine or pyrrolidine ring) on the core heteroaromatic ring was found to be important for activity.[6]

The following table summarizes SAR data for nipecotic acid derivatives, providing a model for the rational design of this compound-based compounds.

| Compound Modification (Nipecotic Acid Amide) | Key Substituent | Observed Biological Activity | Reference |

| Compound 1 | Butylated Hydroxyphenol | Moderate lipid peroxidation inhibition; Moderate LOX inhibition. | [1][2] |

| Compound 2 | Butylated Hydroxycinnamic Acid | High lipid peroxidation inhibition (similar to Trolox); High LOX inhibition. | [1][2] |

| Compound 3 | Ferulic Acid | Moderate DPPH radical scavenging; Low LOX inhibition. | [1][2] |

| Compound 4 | Sinapic Acid | Moderate DPPH radical scavenging; Low LOX inhibition. | [1][2] |

| Compound 5 | Cinnamyl (no hydroxyls) | No antioxidant effect; Moderate AChE inhibition. | [1][2] |

Experimental Protocols for Activity Assessment

Validating the biological activity of novel this compound derivatives requires robust and reproducible experimental protocols. The following sections detail standard in vitro and in vivo methods.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Causality and Rationale: This assay is foundational for compounds targeting Alzheimer's disease. It quantifies the ability of a compound to inhibit AChE, the enzyme that degrades acetylcholine. The protocol is based on the Ellman method, which uses a chromogenic substrate that produces a yellow-colored product upon enzymatic cleavage, allowing for spectrophotometric measurement of enzyme activity.[3] Including a known inhibitor (e.g., Donepezil) as a positive control is critical for validating assay performance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve Acetylthiocholine Iodide (ATCI) in the buffer to a final concentration of 15 mM (Substrate).

-

Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer to a final concentration of 3 mM.

-

Prepare a stock solution of AChE enzyme (from Electrophorus electricus) in buffer.

-

Prepare stock solutions of test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO), then create serial dilutions in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

125 µL of phosphate buffer.

-

25 µL of the test compound dilution (or buffer for control/blank).

-

25 µL of DTNB solution.

-

-

Mix and pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately following substrate addition, add 25 µL of the AChE enzyme solution to all wells except the blank (add buffer instead).

-

Incubate the plate at 37°C for 20 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.

-

Caption: Experimental Workflow for the In Vitro AChE Inhibition Assay.

Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Causality and Rationale: This is a classic and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[1] Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by fluid accumulation (edema). The ability of a test compound, administered systemically (e.g., intraperitoneally), to reduce this swelling compared to a vehicle control indicates anti-inflammatory potential. A standard NSAID like ibuprofen serves as the positive control.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week under standard laboratory conditions.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Ibuprofen 10 mg/kg), and Test Compound groups (at various doses).

-

-

Compound Administration:

-

Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle (e.g., saline with 0.5% Tween 80).

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

-

Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial (0-hour) volume.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Avg. Edema of Treated Group / Avg. Edema of Control Group)] * 100

-

Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine statistical significance.

-

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a highly versatile platform for the development of novel therapeutics. While the most compelling evidence currently points towards multi-target agents for neurodegenerative diseases like Alzheimer's, the potential applications are much broader.

Future research should focus on:

-

Expanding CNS Applications: Investigating derivatives for other CNS disorders, such as anxiety, epilepsy, and Parkinson's disease, by screening against a wider range of receptors and transporters.

-

Oncology: Exploring the scaffold's use in developing targeted anticancer agents, such as kinase inhibitors, an area where the related 2-pyridone structure has shown considerable success.[7]

-

Anti-infectives: Building on preliminary findings in antitubercular agents, designing and screening libraries of derivatives against a panel of bacterial and fungal pathogens.[6]

-

Pharmacokinetic Optimization: A critical step for any promising lead compound is the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure adequate bioavailability and CNS penetration where required.

References

- 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them. (n.d.). Google Patents.

- EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. (n.d.). Google Patents.

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry.

- 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same. (n.d.). Google Patents.

- Structure activity relationship. (n.d.). ResearchGate.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ResearchGate.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.

- Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. (2014). Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). Bioorganic & Medicinal Chemistry.

- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. (n.d.). IIP Series.

- Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. (2025). ResearchGate.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ResearchGate.

- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules.

- Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. (2016). Journal of Medicinal Chemistry.

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). Bioorganic Chemistry.

- Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. (2024). Frontiers in Chemistry.

- Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). (2013). Human Metabolome Database.

- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). ResearchGate.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). The Journal of Pharmacology and Experimental Therapeutics.

- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI.

- Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate. (n.d.). MDPI.

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications.

- [Synthesis of CNS-activity of Pyran Derivatives: 6,8-dioxabicyclo(3,2,1)octane]. (n.d.). PubMed.

Sources

- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-Piperidylacetic Acid Analogues

Abstract

The 2-piperidylacetic acid scaffold represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutics. Its structural relationship to a diverse range of bioactive piperidine-containing molecules suggests a high probability of interaction with key physiological targets. This in-depth technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically identify and validate the therapeutic targets of novel this compound analogues. By integrating established principles of target discovery with detailed, field-proven experimental protocols, this document serves as a practical roadmap for elucidating the mechanism of action of these compounds and accelerating their translation into clinical candidates. We will explore a range of high-priority potential targets, including ion channels, neurotransmitter transporters, and receptors, and provide the scientific rationale and methodological details necessary to rigorously assess these interactions.

Introduction: The Therapeutic Promise of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with the binding pockets of various biological macromolecules. This compound, with its carboxylic acid moiety, introduces a key functional group that can participate in crucial hydrogen bonding and ionic interactions, potentially conferring novel pharmacological properties and target selectivities.

While direct biological data on this compound itself is limited, the extensive pharmacology of related piperidine derivatives provides a strong foundation for hypothesizing its potential therapeutic targets.[3] This guide will focus on a prioritized set of these targets, selected based on the established activities of structurally similar compounds. For each potential target class, we will delve into the scientific rationale for investigation and provide detailed experimental workflows for robust target identification and validation.

Prioritized Therapeutic Target Classes and Rationale

Based on the vast body of literature surrounding piperidine-containing pharmacophores, we have identified several high-priority target classes for the investigation of this compound analogues. The following sections will explore the rationale for each and provide detailed protocols for their experimental validation.

GABA-A Receptor Modulation: A Gateway to Anxiolytics and Anticonvulsants

Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS, making it a critical target for therapies aimed at reducing neuronal excitability.[4] Numerous piperidine-containing natural products and synthetic molecules have been shown to modulate GABA-A receptor function, suggesting that this compound analogues could exhibit similar activity. Positive allosteric modulation of GABA-A receptors is the mechanism of action for widely prescribed anxiolytics and anticonvulsants.

Experimental Approach: The initial assessment of a compound's activity at the GABA-A receptor typically involves a radioligand binding assay to determine its affinity for the receptor. This is followed by functional assays, such as electrophysiology, to characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

| Compound | Receptor Subtype | Assay Type | Ki (nM) |

| Ro19-4603 | Diazepam-Insensitive (DI) GABA-A | Binding Affinity | 2.6 |

| Ro19-4603 | Diazepam-Sensitive (DS) GABA-A | Binding Affinity | 2.6 |

This table presents example data for a known GABA-A receptor ligand to illustrate the type of quantitative information generated from binding assays.[4]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor using a radiolabeled ligand.[5][6]

Materials:

-

Rat brain membrane homogenate (source of GABA-A receptors)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]Muscimol (a potent GABA-A agonist)

-

Non-specific binding control: 10 µM GABA

-

Test compounds (this compound analogues) at various concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in a sucrose buffer and prepare a crude membrane fraction by differential centrifugation.[5]

-

Assay Setup: In a 96-well plate, combine the membrane homogenate (0.1-0.2 mg protein per well), a fixed concentration of [³H]Muscimol (e.g., 5 nM), and varying concentrations of the test compound.[5]

-

Incubation: Incubate the plate at 4°C for 45 minutes to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Muscimol (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Caption: Simplified signaling pathway of the GABA-A receptor.

NMDA Receptor Antagonism: A Target for Neuroprotection

Rationale: The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating this receptor in a variety of neurodegenerative disorders and ischemic stroke.[][8] The structural similarity of this compound to known NMDA receptor antagonists makes this an important target for investigation.

Experimental Approach: High-throughput screening (HTS) using a fluorometric imaging plate reader (FLIPR) to measure intracellular calcium influx is an effective primary assay for identifying NMDA receptor modulators.[2] Hits from the primary screen can then be validated using electrophysiology and radioligand binding assays.

This protocol outlines a cell-based assay to screen for antagonists of the NMDA receptor.[2]

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

-

Fluo-4 AM calcium indicator dye

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

NMDA receptor agonists: Glutamate and Glycine

-

Test compounds (this compound analogues)

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the NMDA receptor-expressing cells into 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period.

-

Agonist Stimulation: Use the FLIPR instrument to add a solution of glutamate and glycine to the wells to stimulate the NMDA receptors.

-

Fluorescence Measurement: The FLIPR instrument will simultaneously measure the change in intracellular calcium concentration by detecting the fluorescence of the Fluo-4 dye.

-

Data Analysis: Antagonists will reduce or block the agonist-induced increase in fluorescence. Calculate the IC₅₀ value for each active compound.

Caption: A typical workflow for identifying and validating NMDA receptor antagonists.

Monoamine Transporter Inhibition: A Pathway to Antidepressants and ADHD Therapeutics

Rationale: Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of these key neurotransmitters from the synaptic cleft, thereby regulating their signaling.[9] Inhibition of these transporters is a well-established mechanism for the treatment of depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). The piperidine scaffold is a common feature in many monoamine transporter inhibitors.

Experimental Approach: The primary method for assessing a compound's activity at monoamine transporters is a neurotransmitter uptake assay, which can be performed using either synaptosomes (nerve terminals) or cells expressing the specific transporter. These assays typically use radiolabeled neurotransmitters.

This protocol describes a method to measure the inhibition of dopamine, norepinephrine, or serotonin uptake into rat brain synaptosomes.[10][11]

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for SERT, cortex for NET)

-

Uptake Buffer: Krebs-Henseleit buffer

-

Radiolabeled neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

-

Non-specific uptake control: A known potent inhibitor of the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

Test compounds (this compound analogues)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the appropriate rat brain region by homogenization and differential centrifugation.

-

Assay Setup: Pre-incubate the synaptosomes with varying concentrations of the test compound or the non-specific uptake control.

-

Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake for each test compound.

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Modulating Cholinergic Neurotransmission

Rationale: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the CNS and periphery.[12] They are involved in a variety of physiological processes, including cognitive function, attention, and reward. Modulation of nAChRs is a promising therapeutic strategy for a range of disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The piperidine moiety is a key component of many nAChR ligands.

Experimental Approach: Functional assays are essential for characterizing the activity of compounds at nAChRs. High-throughput electrophysiology and fluorescent-based assays that measure ion flux (e.g., Ca²⁺ or membrane potential) are commonly used for primary screening and SAR studies.[13][14][15]

This protocol describes a cell-based assay to measure the ability of a compound to potentiate or inhibit nAChR function.[15]

Materials:

-

HEK293 cells stably expressing a specific nAChR subtype (e.g., α4β2)

-

Fluo-4 AM calcium indicator dye

-

Assay Buffer

-

nAChR agonist (e.g., acetylcholine or nicotine)

-

Test compounds (this compound analogues)

-

FLIPR instrument

Procedure:

-

Cell Plating and Dye Loading: Follow the same procedure as described in Protocol 2.

-

Compound Addition: Add the test compounds to the wells.

-

Agonist Addition: Use the FLIPR to add a sub-maximal concentration of an nAChR agonist.

-

Fluorescence Measurement: Monitor the change in intracellular calcium concentration.

-

Data Analysis:

-

Potentiators: Compounds that increase the agonist-induced calcium influx.

-

Inhibitors: Compounds that decrease the agonist-induced calcium influx.

-

Calculate EC₅₀ (for potentiators) or IC₅₀ (for inhibitors) values.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: A Target for Hyperkinetic Movement Disorders

Rationale: Vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 can deplete monoamine stores and is a therapeutic strategy for hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[16][17] The natural product lobelane, which contains a piperidine ring, is a known VMAT2 inhibitor.

Experimental Approach: Both radioligand binding assays and functional uptake assays are used to characterize VMAT2 inhibitors.

This protocol describes a method to measure the binding of a test compound to VMAT2.[18]

Materials:

-

Membrane preparations from cells expressing VMAT2

-

Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ)

-

Non-specific binding control: Tetrabenazine

-

Test compounds

-

Standard binding assay reagents and equipment

Procedure:

-

Assay Setup: Combine the VMAT2-containing membranes, [³H]DTBZ, and varying concentrations of the test compound.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Filtration and Washing: Separate bound and free radioligand by filtration.

-

Quantification: Measure radioactivity by scintillation counting.

-

Data Analysis: Determine the IC₅₀ and Kᵢ values for the test compounds.

Sigma Receptor Ligands: Modulating a Diverse Range of Cellular Functions

Rationale: Sigma receptors (σ₁ and σ₂) are unique intracellular proteins that are not G-protein coupled receptors or ion channels. They are involved in the regulation of a wide range of cellular functions and are implicated in various CNS disorders, pain, and cancer. Many high-affinity sigma receptor ligands contain a piperidine moiety.

Experimental Approach: Radioligand binding assays are the primary method for identifying and characterizing sigma receptor ligands.

This protocol describes a method to determine the affinity of a compound for the sigma-1 receptor.[19][20]

Materials:

-

Membrane homogenates from a tissue or cell line with high expression of sigma-1 receptors (e.g., guinea pig brain)

-

Radioligand: -Pentazocine

-

Non-specific binding control: Haloperidol

-

Test compounds

-

Standard binding assay reagents and equipment

Procedure:

-

Assay Setup: Combine the membrane homogenate, -Pentazocine, and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature.

-

Filtration and Washing: Separate bound and free radioligand.

-

Quantification: Measure radioactivity.

-

Data Analysis: Calculate IC₅₀ and Kᵢ values.

Target Validation: From Hit to Confirmed Target

Identifying a "hit" in a primary screen is only the first step. Rigorous target validation is crucial to confirm that the observed biological effect of a this compound analogue is indeed mediated through its interaction with the putative target. A multi-faceted approach to target validation is recommended.

Orthogonal Assays

Confirm the activity of hit compounds in a secondary, "orthogonal" assay that relies on a different technology or biological readout. For example, a hit from a FLIPR-based calcium assay for an ion channel should be confirmed using electrophysiology (patch-clamp).

Direct Target Engagement Assays

Demonstrate that the compound physically interacts with the target protein in a cellular context. Techniques such as:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction.[21]

-

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time.

-

Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of a protein upon ligand binding.

Genetic Approaches

Utilize genetic tools to confirm the role of the target in the compound's mechanism of action.

-

RNA interference (RNAi) or CRISPR/Cas9-mediated knockout: Silencing or knocking out the gene encoding the putative target should abolish or reduce the cellular response to the compound.

-

Overexpression: Overexpressing the target protein may enhance the cellular response to the compound.

Caption: An integrated workflow for the identification and validation of small molecule drug targets.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. The systematic approach outlined in this guide provides a robust framework for identifying and validating the molecular targets of analogues derived from this scaffold. By leveraging a combination of in vitro assays, biophysical techniques, and genetic approaches, researchers can confidently elucidate the mechanism of action of these compounds. Future efforts should focus on synthesizing diverse libraries of this compound analogues and screening them against the high-priority targets discussed herein. The resulting structure-activity relationship data will be invaluable for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective medicines.

References

- Peterson S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP.

- UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support.

- King, A. P., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PLoS One, 9(5), e98469.

- Gilbert, D. F., et al. (2018). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Parasitology, 145(1), 113-122.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1: Unit 1.7.

- Willis, J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 1969.

- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.29.1-1.29.14.

- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.29.1-1.29.14.

- Renaud, J., & Gstaiger, M. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 23(1), 153.

- SB Drug Discovery. (n.d.). NMDA Receptors Screening & Profiling Services.

- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.

- ResearchGate. (n.d.). Inhibition of VMAT2 activity by hit compounds a Inhibition of....

- Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.

- El-Kasaby, A., et al. (2022). Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone. Communications Biology, 5(1), 1283.

- Kbir, D., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280.

- University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine.

- Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1656.

- Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 1.26.1-1.26.18.

- Knowland, D., et al. (2020). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. JCI Insight, 5(20), e141258.

- MDPI. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.

- Di Mauro, G., et al. (2010). Identification and Characterization of Novel NMDA Receptor Antagonists Selective for NR2A- Over NR2B-containing Receptors. Journal of Pharmacology and Experimental Therapeutics, 334(3), 854-863.

- Lee, J., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 61(21), 9575-9594.

- ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and....

- Kumar, A., et al. (2020). Structural mechanisms for VMAT2 inhibition by tetrabenazine. Nature Communications, 11(1), 5345.

- Papke, R. L., et al. (2010). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology, 161(7), 1599-1615.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

- Somjen, G. G., et al. (2011). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British Journal of Pharmacology, 164(2b), 444-455.

- Warrier, T., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113171.

- Yaffe, D., et al. (2013). Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine. Journal of Biological Chemistry, 288(45), 32342-32353.

- Wikipedia. (n.d.). Nicotinic acetylcholine receptor.

- Google Patents. (n.d.). EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

- ResearchGate. (n.d.). VMAT2 Inhibitors in Neuropsychiatric Disorders.

- RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

- Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

- PubChem. (n.d.). 2-Pyridineacetic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data (NMR, IR, MS) of ethyl 2-piperidylacetate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Piperidylacetate

Introduction

Ethyl 2-piperidylacetate is a heterocyclic compound incorporating a piperidine ring and an ethyl acetate functional group. As a substituted piperidine, it belongs to a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and natural alkaloids.[1] The precise structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for interpreting spectroscopic data. The structure of ethyl 2-piperidylacetate is presented below with a systematic numbering scheme that will be used for spectral assignments throughout this guide.

Figure 1: Molecular structure of ethyl 2-piperidylacetate with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a definitive structural assignment can be made.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of ethyl 2-piperidylacetate is predicted to show distinct signals for the piperidine ring protons, the secondary amine proton (N-H), and the protons of the ethyl acetate side chain. The protons on the piperidine ring, particularly those on C2, C3, C5, and C6, are diastereotopic, leading to complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Atom | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

|---|---|---|---|---|

| H1 (N-H) | 1.5 - 2.5 | broad singlet (br s) | 1H | Chemical shift is variable and depends on concentration and solvent. Broadening is due to quadrupole relaxation and potential chemical exchange. |

| H2 | 2.9 - 3.1 | multiplet (m) | 1H | Alpha to nitrogen and the acetate substituent, resulting in a downfield shift. Complex splitting due to coupling with H3 and H7 protons. |

| H6 | 2.9 - 3.1 (ax), 2.5 - 2.7 (eq) | multiplet (m) | 2H | Protons alpha to nitrogen are deshielded. Axial and equatorial protons are chemically non-equivalent. |

| H7 | 2.4 - 2.6 | doublet of doublets (dd) | 2H | Methylene protons adjacent to the chiral center (C2) and the carbonyl group. They are diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by H2. |

| H10 | 4.10 - 4.25 | quartet (q) | 2H | Methylene protons of the ethyl ester group, deshielded by the adjacent oxygen. Split by the three protons of C11.[2][3][4] |

| H3, H4, H5 | 1.2 - 1.8 | multiplet (m) | 6H | Protons on the saturated carbon framework of the piperidine ring. Significant signal overlap is expected in this region. |

| H11 | 1.20 - 1.35 | triplet (t) | 3H | Methyl protons of the ethyl ester group, split by the two protons of C10.[2][4] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2-piperidylacetate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Atom | Predicted δ (ppm) | Rationale and Notes |

|---|---|---|

| C8 (C=O) | 172 - 175 | The carbonyl carbon of the ester functional group is significantly deshielded and appears far downfield.[5] |

| C10 (-OCH₂-) | 60 - 62 | The methylene carbon of the ethyl ester, bonded to oxygen, is deshielded.[6] |

| C2 | 58 - 61 | Carbon alpha to the nitrogen and bearing the substituent. Its chemical shift is influenced by both groups. |

| C6 | 46 - 49 | Carbon alpha to the secondary amine nitrogen. |

| C7 | 41 - 44 | Methylene carbon alpha to the carbonyl group. |

| C3, C5 | 25 - 32 | Saturated carbons beta to the nitrogen atom. |

| C4 | 24 - 27 | Saturated carbon gamma to the nitrogen atom. |

| C11 (-CH₃) | 14 - 15 | The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.[6] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection (~100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (centered around 100 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation with exponential line broadening, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. For ethyl 2-piperidylacetate, the most prominent features will be from the N-H bond of the secondary amine and the C=O bond of the ester.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3300 - 3350 | N-H stretch | Weak to Medium | Characteristic of a secondary amine. The peak is typically sharper than an O-H stretch.[7][8] |

| 2850 - 2960 | C-H stretch (sp³) | Strong | Aliphatic C-H stretching from the piperidine ring and ethyl acetate side chain. |

| 1735 - 1750 | C=O stretch | Strong, Sharp | A strong absorption in this region is definitive for the carbonyl group of a saturated aliphatic ester.[3][9] |

| 1150 - 1250 | C-O stretch | Strong | Asymmetric C-O-C stretching of the ester group. |

| 1020 - 1250 | C-N stretch | Medium | Aliphatic amine C-N stretching.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of neat ethyl 2-piperidylacetate directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Acquisition Parameters:

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation. Under electron ionization (EI), ethyl 2-piperidylacetate will produce a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Formula: C₉H₁₇NO₂

-

Molecular Weight: 171.24 g/mol

-

Molecular Ion (M⁺˙): m/z 171

Major Predicted Fragment Ions

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester.[10] |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage of the C2-C7 bond, retaining the piperidine ring with a methylene group. A very common pathway for substituted piperidines. |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage adjacent to the nitrogen within the ring, leading to the loss of the ethyl acetate side chain and subsequent rearrangement. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. |

Fragmentation Workflow

The fragmentation of ethyl 2-piperidylacetate is initiated by the removal of an electron, typically from the nitrogen lone pair, to form the molecular ion. The subsequent fragmentation is directed by the charge localization and the relative stability of the resulting cations and neutral species.

Figure 2: Predicted major fragmentation pathways for ethyl 2-piperidylacetate under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of ethyl 2-piperidylacetate (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to ethyl 2-piperidylacetate in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum to identify the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of ethyl 2-piperidylacetate. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently characterize this compound and its analogs. The causality-driven explanations for spectral features and the detailed experimental protocols offer a practical and scientifically rigorous approach for professionals in chemical synthesis and drug development. This predictive methodology underscores the power of foundational spectroscopic knowledge in modern chemical research, enabling the confident characterization of novel molecules even in the absence of pre-existing library data.

References

- Zafar, S. et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, Vol. 40, No. 1.

- BenchChem. A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.

- ACS Publications. (2018).

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.

- Chemistry LibreTexts. (2023).

- UCLA Chemistry. IR Spectroscopy Tutorial: How to analyze IR spectra.

- UCLA Chemistry. IR Spectroscopy Tutorial: Amines.

- ResearchGate. (2015).

- J-Stage. Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Doc Brown's Chemistry.

- Chemistry Steps. Interpreting IR Spectra.

- University of Calgary. Spectroscopy Tutorial: Esters.

- Specac Ltd. Interpreting Infrared Spectra.

- PubMed. (1999). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl)

- YouTube. (2024).

- Chemguide. interpreting C-13 NMR spectra.

- Chemistry LibreTexts. (2023). Interpreting Proton NMR Spectra.

- NIH.

- PubMed Central.

- CHAPTER 2 Fragmentation and Interpret

- CymitQuimica.

- NIST WebBook. 2-Ethylpiperidine.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl....

- National Institute of Standards and Technology. NIST Chemistry WebBook.

- NIST. Welcome to the NIST WebBook.

- nuclear magnetic resonance - spectroscopy.

- Table of Characteristic IR Absorptions.

- NIST WebBook.

- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- The Royal Society of Chemistry.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- University of Calgary. IR Spectroscopy Tutorial: Esters.

- National Institute of Standards and Technology.

- Spectra of ethyl acet

- Google Patents.

- Benchchem.

- Benchchem. An In-depth Technical Guide to the Synthesis of Ethyl 2-(phenylazo)

- Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxyl

- The Royal Society of Chemistry.

- Google Patents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Piperidine Scaffold: A Technical Guide to the Discovery of Novel Bioactive Compounds

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in FDA-approved drugs and biologically active natural products is a testament to its status as a privileged scaffold in drug design.[1][2] This guide provides an in-depth exploration of the modern strategies employed in the discovery of novel bioactive piperidine compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the integrated workflow, from initial in silico design to synthetic realization and biological validation, emphasizing the causal relationships behind experimental choices to provide a field-proven perspective.

Section 1: The Rationale - Why the Piperidine Scaffold Endures

The enduring success of the piperidine motif is no accident. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with a wide array of biological targets.[3] This inherent structural versatility, combined with its favorable physicochemical properties, makes it an ideal starting point for the design of novel therapeutics across a broad spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases.[4][5]

Section 2: The Modern Discovery Workflow: An Integrated Approach

The contemporary discovery of bioactive piperidine compounds is a multidisciplinary endeavor, seamlessly integrating computational and experimental sciences. This synergistic workflow accelerates the identification and optimization of promising drug candidates.

Caption: A high-level overview of the integrated workflow for the discovery of novel bioactive piperidine compounds.

Section 3: In Silico Discovery - The Digital Proving Ground

Before a single flask is touched, the journey to a novel bioactive piperidine begins in the digital realm. Computational methods offer a rapid and cost-effective means to navigate the vast chemical space and prioritize compounds with the highest probability of success.[5][6][7]

Target Identification and Virtual Screening

The process commences with the identification of a biological target relevant to the disease of interest. Once a target is selected, computational techniques such as molecular docking and virtual screening are employed to screen large libraries of virtual piperidine-containing compounds.[6][8] These methods predict the binding affinity and mode of interaction between a ligand and its target, allowing for the rapid identification of potential "hits".[6]

Table 1: Comparison of Common Virtual Screening Techniques

| Technique | Principle | Advantages | Disadvantages |

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. | Provides insights into binding mode; generally higher hit rates. | Requires a high-resolution protein structure. |

| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active ligands to identify new compounds with similar features. | Does not require a protein structure; computationally less intensive. | Dependent on the availability and diversity of known actives. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can identify novel scaffolds; useful when structural information is limited. | Can be overly simplistic and miss key interactions. |

Predictive Modeling: ADMET Profiling

A promising "hit" from virtual screening must also possess drug-like properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds likely to fail later in development due to poor pharmacokinetics or toxicity.[5]

Experimental Protocol: In Silico ADMET Prediction

-

Ligand Preparation: Obtain the 2D or 3D structure of the hit compound. Ensure correct protonation states and generate a low-energy conformation.

-

Software Selection: Utilize validated computational tools and web servers for ADMET prediction (e.g., SwissADME, pkCSM).

-

Property Calculation: Submit the prepared ligand structure to the selected platform to calculate a range of physicochemical and pharmacokinetic properties. Key parameters to assess include:

-

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral bioavailability.

-

Solubility: Predicted aqueous solubility is crucial for absorption.

-

Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.[5]

-

Toxicity Risks: Identifies potential toxicophores.[5]

-

-

Data Analysis: Analyze the predicted ADMET profile to assess the compound's potential as a drug candidate. Compounds with favorable predicted properties are prioritized for synthesis.

Section 4: Synthetic Realization - From Bits to Molecules

With a prioritized list of virtual hits possessing favorable in silico profiles, the focus shifts to the laboratory. The development of efficient and versatile synthetic methodologies is paramount for generating libraries of piperidine derivatives for biological evaluation.

Modern Synthetic Strategies

The synthesis of functionalized piperidines has evolved significantly, with numerous robust methods available to the medicinal chemist.[9]

-

Hydrogenation of Pyridines: This classic and widely used method involves the reduction of readily available pyridine precursors to their corresponding piperidines.[10][11] Recent advances have led to the development of highly efficient and stereoselective catalysts.[9][12]

-

Intramolecular Cyclization Reactions: A variety of cyclization strategies, such as the aza-Michael reaction and reductive amination of dicarbonyl compounds, provide access to diverse piperidine scaffolds.[9]

-

Multi-component Reactions (MCRs): These powerful reactions allow for the construction of complex piperidine structures in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.[13]

-

Novel Modular Strategies: Recent breakthroughs, such as the combination of biocatalytic C-H oxidation and radical cross-coupling, offer streamlined and cost-effective approaches to create complex, three-dimensional piperidines.[14] This two-step process can dramatically simplify the synthesis of high-value piperidines.[14]

Caption: Key synthetic pathways to functionalized piperidine scaffolds.

Experimental Protocol: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol describes a tandem approach for the construction of N-substituted piperidines.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).[13]

-

Activation: Add 2-fluoropyridine (1.2 equivalents) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.[13]

-

Cyclization: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equivalents) dropwise and stir for 30 minutes.[13]

-

Reduction: Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equivalents).[13]

-

Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]

-

Extraction and Purification: Extract the product with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.[13]

Section 5: Biological Evaluation - Identifying True Bioactivity

With a library of synthesized piperidine compounds in hand, the next crucial phase is to assess their biological activity through a series of carefully designed assays.

High-Throughput Screening (HTS)

HTS is an automated process that allows for the rapid testing of thousands to millions of compounds against a specific biological target.[15] This is a critical step in the early stages of drug discovery for identifying "hits" from a compound library.[15]

Experimental Protocol: A General High-Throughput Screening Workflow

-

Assay Development: Develop a robust and sensitive biochemical or cell-based assay that is amenable to automation. The assay should have a clear and measurable endpoint that reflects the activity of the compound on the target.

-

Compound Library Preparation: Prepare the synthesized piperidine library in a format suitable for HTS, typically in multi-well plates at a specific concentration.

-

Automated Screening: Utilize robotic liquid handling systems to perform the assay, adding reagents, compounds, and cells to the assay plates in a precise and reproducible manner.

-

Data Acquisition: Measure the assay endpoint using an automated plate reader (e.g., fluorescence, luminescence, absorbance).

-

Data Analysis: Analyze the large datasets generated from the HTS campaign to identify compounds that exhibit significant activity. "Hits" are typically defined as compounds that produce a response above a certain threshold.

Hit Confirmation and Validation

Initial hits from HTS must be rigorously validated to eliminate false positives. This involves re-testing the active compounds, often at multiple concentrations to generate a dose-response curve and determine the IC₅₀ or EC₅₀ value.

Structure-Activity Relationship (SAR) Studies

Once a set of validated hits is identified, SAR studies are initiated to understand the relationship between the chemical structure of the piperidine derivatives and their biological activity.[1][16][17] This involves synthesizing and testing a series of analogs to probe the effects of modifying different parts of the molecule.

Table 2: Illustrative SAR Data for a Hypothetical Piperidine Series

| Compound | R1 Group | R2 Group | IC₅₀ (nM) |

| 1a | -H | -Ph | 1500 |

| 1b | -CH₃ | -Ph | 750 |

| 1c | -Cl | -Ph | 250 |

| 1d | -CH₃ | 4-F-Ph | 120 |

| 1e | -CH₃ | 2-Cl-Ph | 980 |

The data in Table 2 suggests that a small electron-withdrawing group at the R1 position and a fluorine atom at the para-position of the R2 phenyl ring are beneficial for activity.

Section 6: Lead Optimization - Refining the Final Candidate

The insights gained from SAR studies guide the lead optimization process, where the most promising hit compounds are further modified to improve their potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing ultimately aims to produce a preclinical drug candidate with the desired therapeutic profile.

Conclusion

The discovery of novel bioactive piperidine compounds is a dynamic and evolving field. By embracing an integrated approach that combines the predictive power of computational methods with the creative potential of modern synthetic chemistry and the rigor of biological evaluation, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts. The piperidine scaffold, with its proven track record and inherent versatility, will undoubtedly continue to be a cornerstone of medicinal chemistry for years to come.

References

- Computational approaches to the identification and analysis of bioactive compounds from plants and animals: A review. (n.d.). Google AI.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). PubMed Central.

- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Scripps Research.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Royal Society of Chemistry.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates.

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). BenchChem.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.

- Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.

- Computational Approaches for the Discovery and Development of Pharmacologically Active Natural Products - PMC. (2021, April 23). NIH.

- Computational Methods Used in Phytocompound-Based Drug Discovery. (2020). Semantic Scholar.

- The role of computational methods in the identification of bioactive compounds. (2025, August 8). ResearchGate.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024, July 26). AIMS Press.

- One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. (n.d.). BenchChem.

- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (n.d.). MDPI.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry (RSC Publishing).

- In silico Based Structural Analysis of Some Piperidine Analogs as Farnesyltransferase Inhibitors. (n.d.). Bentham Science.

- A Comparative Analysis of In-Silico and In-Vitro Screening of Piperidine Derivatives. (n.d.). BenchChem.

- Novel Heterocyclic Bioactive Compounds: Design, Synthesis and Biological Evaluation. (n.d.). MDPI.

- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.

- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (n.d.). ijrpr.

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010, July 15). PubMed.

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI.

- Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.

- Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. (2012, December 1). PubMed Central.

- Construction of highly functionalized piperidines by stepwise... (n.d.). ResearchGate.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023, May 27). Bohrium.

- Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed.

- Lab-in-Silico Virtual Screening of Piperidine Based Small Molecules Against COVID-19. (2021, January 10). ResearchGate.

- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025, August 10). ResearchGate.

- In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. (n.d.). PubMed.

- In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide. (n.d.). BenchChem.

- Editorial: Emerging heterocycles as bioactive compounds. (2023, April 25). Frontiers.

- Editorial: Emerging heterocycles as bioactive compounds - PMC. (2023, April 26). NIH.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

- Piperidine-based drug discovery. (n.d.). ResearchGate.

- A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (n.d.). MDPI.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI.

- High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. computersciencejournals.com [computersciencejournals.com]